Benzoic acid is a versatile aromatic carboxylic acid found naturally in plant and animal tissues and can also be synthesized by microorganisms. It is widely used as an antibacterial and antifungal preservative in various industries, including food, cosmetics, hygiene, and pharmaceuticals. Its derivatives, such as salts, alkyl esters, and parabens, extend its applications further. Despite its prevalence, benzoic acid and its derivatives have been the subject of controversy due to potential public health concerns1.
In the food industry, benzoic acid is used to preserve soft drinks, fruit juices, fermented vegetables, and high-sugared foods. Its role in the feed industry has been studied for its potential to improve gut functions, including digestion, absorption, and barrier functions. Appropriate levels of benzoic acid can regulate enzyme activity, redox status, immunity, and microbiota in the gut, although excessive administration may harm gut health5.
As a preservative in cosmetics and pharmaceuticals, benzoic acid helps to extend the shelf life of products by preventing microbial growth. However, its use in topical applications has been associated with skin irritation, as it can induce erythema through increased prostaglandin D2 synthesis2.
Benzoic acid's interaction with metal oxide surfaces has been studied using solid-state 17O NMR, revealing its potential in probing surface chemistry. It forms complexes with metal oxides, such as titania and alumina, which can be characterized by their NMR spectra3.
In plant biology, benzoic acid has been identified as a precursor in the biosynthesis of salicylic acid, which is crucial for plant defense mechanisms. The enzyme benzoic acid 2-hydroxylase, a soluble oxygenase, catalyzes this conversion and is induced by stress factors such as tobacco mosaic virus inoculation7. Additionally, benzoic acid and its derivatives have been shown to induce multiple stress tolerance in plants, suggesting a regulatory role in plant responses to heat, drought, and chilling stress9.
Investigating the Impact of Benzoic Acid on Gut Microbiota: Given the increasing interest in the role of gut microbiota in health and disease, future studies could utilize benzoic acid-18O2 to explore the impact of benzoic acid and its metabolites on the composition and metabolic activity of gut microbial communities [, , ]. This could provide valuable insights into the mechanisms by which benzoic acid influences gut health and potentially lead to the development of novel prebiotic or dietary interventions.
Exploring the Role of Benzoic Acid in Plant Stress Responses: Given the involvement of salicylic acid in plant defense mechanisms, further research utilizing benzoic acid-18O2 could focus on understanding how plants regulate benzoic acid biosynthesis and transport under different stress conditions, such as pathogen attack or abiotic stress [, ]. This knowledge could contribute to the development of strategies to enhance plant resistance and improve crop yield.
Benzoic acid's antimicrobial properties are attributed to its ability to acidify the cytoplasm of microbes, thereby inhibiting critical metabolic enzymes and processes, including macroautophagy. This mechanism is effective in high-acid foods and is recognized as safe by regulatory bodies. However, certain yeast species exhibit tolerance to benzoic acid, which can limit its effectiveness, leading to the use of combination treatments with other preservatives8. In human skin, benzoic acid has been shown to induce the biosynthesis of prostaglandin D2, which mediates cutaneous vasodilation and can lead to erythema2. In the yeast Zygosaccharomyces bailii, benzoic acid at inhibitory concentrations causes ATP depletion, affecting glycolysis and energy production4. Additionally, benzoic acid has been found to inhibit the d-amino acid oxidase enzyme, which is involved in amino acid metabolism6.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: